molecular formula C12H11F2NO3S2 B2666683 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1251561-50-8

2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2666683
CAS RN: 1251561-50-8
M. Wt: 319.34
InChI Key: SYMSEVAKDLEKET-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Enzyme Inhibition for Therapeutic Applications

Benzenesulfonamides, including derivatives with fluorine substitutions and thiophene groups, have been widely studied for their ability to inhibit various enzymes. For instance, benzenesulfonamide derivatives have been investigated for their inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and cancer due to their ability to modulate the enzyme's activity (Dudutienė et al., 2013).

Anticancer and Antimicrobial Properties

Several benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. For example, studies have identified specific sulfonamides that exhibit potent in vitro antiproliferative activity against a range of tumor cell lines, suggesting potential therapeutic applications in cancer treatment (Motavallizadeh et al., 2014).

Neuroprotective Effects

Research on benzenesulfonamide derivatives has also explored their neuroprotective effects, particularly in the context of inhibiting enzymes involved in neurodegenerative processes. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been studied as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in the pathophysiology of neurodegenerative diseases. Inhibitors of this enzyme can potentially be used to explore the role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Fluorescence Probes for Metal Ions

Benzenesulfonamide derivatives have been developed as fluorescence probes for detecting metal ions, such as Zinc(II), which play critical roles in biological systems. These probes can be used to study the dynamics of metal ions in living cells, contributing to our understanding of metal ion homeostasis and its impact on health and disease (Kimber et al., 2001).

properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3S2/c13-9-2-1-3-10(14)12(9)20(17,18)15-6-11(16)8-4-5-19-7-8/h1-5,7,11,15-16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMSEVAKDLEKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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